3-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry Developments
One area of research involves the exploration of hypoglycemic benzoic acid derivatives, which are investigated for their potential in treating type 2 diabetes. For example, compounds related to meglitinide analogs have shown significant activity, with some compounds being more active than known sulfonylureas such as glibenclamide. This suggests that modifications to the benzamide structure can lead to compounds with enhanced biological activity for diabetes management (Grell et al., 1998).
Neuropharmacology
In the context of neuropharmacology, fluorinated benzamides have been used as molecular imaging probes to quantify serotonin 1A receptor densities in the living brains of patients with Alzheimer's disease. This research provides a foundation for the use of fluorinated benzamides in the development of diagnostic tools and potentially for therapeutic applications (Kepe et al., 2006).
Antimicrobial Research
Another study focused on the antimicrobial activity of substituted 2-aminobenzothiazoles derivatives, highlighting the potential of benzamide modifications in creating compounds with antimicrobial properties. This suggests that derivatives of "3-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide" could be explored for antimicrobial applications (Anuse et al., 2019).
Crystallography and Structural Analysis
Research in crystallography has led to the structural analysis of N-(arylsulfonyl)-4-fluorobenzamides, providing insights into the molecular conformation and interactions of related compounds. Understanding these structures can guide the design of new compounds with specific biological activities (Suchetan et al., 2016).
Fluorinated Compounds in Organic Synthesis
The use of alkali metal fluorides in organic synthesis for the enantiocontrolled production of fluorinated carboxylates and benzenes indicates the importance of fluorinated compounds in medicinal chemistry and drug design. This research could be relevant for developing synthetic routes for fluorinated benzamides (Fritz-Langhals, 1994).
Mechanism of Action
Target of Action
The primary target of the compound “3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide” is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of the SDH enzyme, thereby affecting the energy production in cells.
Result of Action
The result of the compound’s action is the inhibition of fungal growth. In vitro tests have shown that the compound has good antifungal activity against certain fungi, such as Valsa mali .
Properties
IUPAC Name |
3-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3S/c1-21(19,20)17-7-5-11(6-8-17)10-16-14(18)12-3-2-4-13(15)9-12/h2-4,9,11H,5-8,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABKZXSUPMGPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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